molecular formula C20H23ClN2O3 B5371524 N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide

N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide

Cat. No. B5371524
M. Wt: 374.9 g/mol
InChI Key: VTRCROFOHZWFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide, also known as BCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCI is a small molecule inhibitor of a protein called IkappaB kinase (IKK), which is involved in the regulation of inflammation and immune responses.

Scientific Research Applications

N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. NF-kappaB is activated by IKK, and this compound inhibits the activity of IKK, thereby suppressing the activation of NF-kappaB.

Mechanism of Action

N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide inhibits the activity of IKK by binding to a specific site on the protein. This prevents the phosphorylation of IkappaB, a protein that inhibits the activation of NF-kappaB. When IkappaB is phosphorylated, it is degraded, allowing NF-kappaB to translocate to the nucleus and activate the expression of pro-inflammatory genes. By inhibiting the activity of IKK, this compound prevents the activation of NF-kappaB and the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to various stimuli. This compound has also been shown to inhibit the growth and proliferation of cancer cells in various models. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easy to synthesize and modify. This compound has been extensively studied, and its mechanism of action is well understood. This compound has been shown to have anti-inflammatory and anti-tumor effects in various models, making it a promising therapeutic candidate. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain assays. This compound can also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide. One direction is the development of more potent and selective inhibitors of IKK. Another direction is the study of the effects of this compound in various disease models, including autoimmune disorders and neurodegenerative diseases. The development of this compound analogs with improved solubility and pharmacokinetic properties is also an area of interest. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of potential synergy.

Synthesis Methods

The synthesis of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide involves several steps, starting from the reaction of 4-chlorobenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then treated with N,N-dimethylformamide dimethyl acetal to form the corresponding imidoyl chloride, which is then reacted with tert-butyl 4-hydroxybenzoate to form the tert-butyl ester intermediate. This intermediate is then treated with 2-(4-tert-butylphenoxy)propanoic acid to form the final product, this compound.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-13(25-17-11-7-15(8-12-17)20(2,3)4)19(24)26-23-18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRCROFOHZWFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.